molecular formula C21H16N2O5 B1226507 3-(2-furoylamino)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide

3-(2-furoylamino)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B1226507
M. Wt: 376.4 g/mol
InChI Key: QYWZMUCGXGPYQI-UHFFFAOYSA-N
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Description

3-[[2-furanyl(oxo)methyl]amino]-N-(4-methoxyphenyl)-2-benzofurancarboxamide is an aromatic amide and a member of furans.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Novel Benzodifuranyl Compounds : A related compound, (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl) benzo[1,2-b: 5, 4-b’] difuran-2-carboxamide, was synthesized and used as a base for various heterocyclic compounds. These compounds displayed significant cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitory activities, along with analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020).

  • Analgesic and Anti-inflammatory Properties : Compounds similar to 3-(2-furoylamino)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide have been studied for their analgesic and anti-inflammatory effects. For instance, 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)]propyl-2-isopropyl carboxamide showed significant inhibition in inflammation and analgesic activities (Okunrobo & Usifoh, 2006).

  • Antibacterial and Antifungal Activities : Thiophene-3-carboxamide derivatives, closely related to the target compound, have demonstrated antibacterial and antifungal activities. The structural configurations of these compounds contribute significantly to their biological activities (Vasu et al., 2005).

Chemical Synthesis and Structural Analysis

  • Synthesis and Structural Elucidation : Various benzofuran compounds, including those structurally similar to this compound, have been synthesized and structurally elucidated using techniques like IR, NMR, and MS spectra. These studies provide valuable insights into the chemical properties and potential applications of such compounds (Choi et al., 2003).

  • 5-Lipoxygenase Inhibitory Activities : The study of 2-substituted benzofuran hydroxamic acids, closely related to the target compound, revealed potent in vitro and in vivo 5-lipoxygenase inhibitory activity, suggesting potential applications in related therapeutic areas (Ohemeng et al., 1994).

  • Synthesis of Novel Benzofuran Derivatives : The synthesis of novel benzofuran derivatives, including those structurally related to this compound, has expanded the chemical diversity and potential pharmaceutical applications of this class of compounds (Bhaskar et al., 2019).

Properties

Molecular Formula

C21H16N2O5

Molecular Weight

376.4 g/mol

IUPAC Name

3-(furan-2-carbonylamino)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H16N2O5/c1-26-14-10-8-13(9-11-14)22-21(25)19-18(15-5-2-3-6-16(15)28-19)23-20(24)17-7-4-12-27-17/h2-12H,1H3,(H,22,25)(H,23,24)

InChI Key

QYWZMUCGXGPYQI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CO4

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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